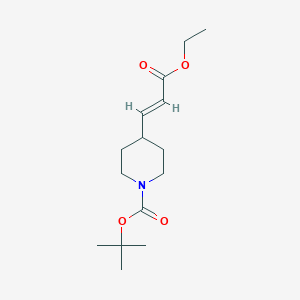

Ethyl E-N-BOC-Piperidin-4-ylacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSLGZABCJLALW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590058 | |

| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198895-61-3 | |

| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate

Abstract

This technical guide provides a comprehensive overview of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate, a versatile bifunctional building block crucial in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, and a robust synthetic protocol via the Horner-Wadsworth-Emmons olefination. Mechanistic insights, detailed experimental procedures, and in-depth spectroscopic characterization are provided to enable its synthesis and verification. Furthermore, this guide explores the molecule's reactivity and highlights its synthetic utility as a precursor for complex pharmaceutical scaffolds, focusing on the strategic manipulation of its acrylate and N-Boc functionalities. This document is intended for researchers, chemists, and professionals in drug discovery and development.

Introduction and Strategic Importance

Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate is a key intermediate in organic synthesis, valued for its unique combination of functional groups. The core of the molecule is a piperidine ring, a saturated nitrogen-containing heterocycle that is one of the most prevalent structural motifs in pharmaceuticals and bioactive natural products. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

The strategic importance of this molecule lies in its orthogonal reactivity:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of the piperidine nitrogen. This allows for selective reactions to be performed elsewhere in the molecule without interference from the secondary amine. The Boc group is stable under a wide range of conditions yet can be cleanly removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.

-

The α,β-Unsaturated Ester (Acrylate): This moiety is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. As a Michael acceptor, it readily undergoes conjugate addition with a wide variety of nucleophiles. The ester can also be hydrolyzed, reduced, or otherwise modified.

-

The (E)-Stereochemistry: The defined trans geometry of the double bond provides stereochemical control for subsequent synthetic transformations, which is critical in the development of specific and potent drug candidates.

This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this valuable chemical building block.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and properties of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate is provided below.

| Property | Value |

| IUPAC Name | ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-enoate |

| Molecular Formula | C₁₅H₂₅NO₄ |

| Molecular Weight | 283.36 g/mol |

| CAS Number | 332525-47-2 (provisional) |

| Appearance | Expected to be a colorless oil or white solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, etc.) |

Chemical Structure:

(Note: Image is a representation of the chemical structure.)

Synthesis and Mechanistic Insights

The most efficient and stereoselective method for preparing Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone or aldehyde.[1] For this synthesis, the precursors are N-Boc-4-piperidone and triethyl phosphonoacetate.

The HWE reaction is favored over the classic Wittig reaction for synthesizing α,β-unsaturated esters due to several advantages:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of carbonyls, including sterically hindered ketones.[2]

-

Superior (E)-Selectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][3]

-

Simplified Purification: The phosphate byproduct is water-soluble, enabling a straightforward aqueous extraction for its removal, unlike the often-problematic triphenylphosphine oxide byproduct from the Wittig reaction.[4]

Reaction Mechanism

The HWE reaction proceeds through a well-defined pathway:

-

Deprotonation: A moderately strong base, such as sodium hydride (NaH), deprotonates the α-carbon of triethyl phosphonoacetate, forming a nucleophilic phosphonate carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This addition is the rate-limiting step.[3]

-

Oxaphosphetane Formation: The resulting betaine intermediate rapidly cyclizes to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses, breaking the C-O and C-P bonds to yield the final (E)-alkene and the water-soluble diethyl phosphate byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for this final step.

Synthetic Workflow Diagram

The overall synthetic process is summarized in the following diagram.

Sources

Introduction: The Strategic Importance of Piperidine Scaffolds

An In-depth Technical Guide to Ethyl (E)-N-BOC-Piperidin-4-ylacrylate (CAS No. 198895-61-3)

This guide provides a comprehensive technical overview of Ethyl (E)-N-BOC-Piperidin-4-ylacrylate, a valuable intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, properties, applications, and handling, offering expert insights into the causality behind experimental choices and protocols.

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a vast array of pharmaceuticals, appearing in over twenty drug classes, including analgesics, antipsychotics, and anticancer agents.[2][3][4] The versatility of the piperidine structure allows for precise modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties crucial for effective drug-receptor interactions.[5]

Ethyl (E)-N-BOC-Piperidin-4-ylacrylate (CAS No. 198895-61-3) is a highly functionalized piperidine derivative that serves as a critical building block in the synthesis of more complex pharmaceutical agents.[5] The presence of the BOC-protected amine, the ethyl acrylate moiety, and the defined (E)-stereochemistry makes it a versatile intermediate for introducing the piperidine core into target molecules.

Core Compound Properties

| Property | Value |

| CAS Number | 198895-61-3 |

| Molecular Formula | C₁₅H₂₅NO₄ |

| Molecular Weight | 283.36 g/mol |

| Synonyms | (E)-tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate[6] |

| Appearance | Expected to be an oil or low-melting solid |

| Boiling Point | Not established, likely high |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N"]; C2 [label="CH2"]; C3 [label="CH2"]; C4 [label="CH"]; C5 [label="CH2"]; C6 [label="CH2"];

// BOC group BOC_C [label="C=O"]; BOC_O [label="O"]; tBu_C [label="C(CH3)3"];

// Acrylate group C7 [label="CH"]; C8 [label="CH"]; C9 [label="C=O"]; O10 [label="O"]; C11 [label="CH2CH3"];

// Edges for piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edge for BOC group N1 -- BOC_C; BOC_C -- BOC_O; BOC_O -- tBu_C;

// Edge for acrylate group C4 -- C7; C7 -- C8 [style=bold, label=" E"]; C8 -- C9; C9 -- O10; O10 -- C11; }

Caption: Chemical structure of Ethyl (E)-N-BOC-Piperidin-4-ylacrylate.

Synthesis and Mechanism: The Wittig Reaction Pathway

The most direct and widely employed method for synthesizing Ethyl (E)-N-BOC-Piperidin-4-ylacrylate is the Wittig reaction.[7][8] This powerful olefination reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide to form an alkene.[9][10] In this specific synthesis, the key precursors are N-BOC-4-piperidone and a stabilized ylide, Ethyl (triphenylphosphoranylidene)acetate.

The choice of a stabilized ylide is critical. Stabilized ylides, where the carbanion is delocalized by an electron-withdrawing group (in this case, the ethyl ester), are less reactive than their non-stabilized counterparts. This reduced reactivity preferentially leads to the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this target compound.[7]

Logical Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Precursor 1: Synthesis of N-BOC-4-piperidone

The starting ketone is readily prepared from commercially available 4-piperidone monohydrate hydrochloride. The reaction involves the protection of the secondary amine with a tert-butoxycarbonyl (BOC) group, which is stable under the conditions of the subsequent Wittig reaction but can be easily removed later under acidic conditions.

Step-by-Step Protocol:

-

Setup: To a stirring solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (TEA) (1.5 equivalents). Stir for 5-10 minutes to neutralize the hydrochloride salt.[11]

-

BOC Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the solution. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[11]

-

Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Remove the methanol under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Washing: Wash the organic phase sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-BOC-4-piperidone, typically as a white solid.[11]

Precursor 2: Ethyl (triphenylphosphoranylidene)acetate

This is a commercially available, shelf-stable Wittig reagent.[12] It exists as a white crystalline powder and is soluble in solvents like chloroform and dichloromethane.[12][13] Its stability is a key advantage, as it does not require in-situ generation with strong bases like n-butyllithium, simplifying the experimental procedure.

| Property | Value | Source |

| CAS Number | 1099-45-2 | [14] |

| Molecular Formula | C₂₂H₂₁O₂P | [13] |

| Molecular Weight | 348.37 g/mol | [13] |

| Melting Point | 128-130 °C | [14] |

Core Synthesis: Wittig Olefination Protocol

Step-by-Step Protocol:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-BOC-4-piperidone (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.1-1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting ketone. The reaction may be gently heated (e.g., to 40 °C) to increase the rate if necessary.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude product will contain the desired acrylate and triphenylphosphine oxide, a major byproduct of the Wittig reaction. Purification is typically achieved by flash column chromatography on silica gel.

Purification and Characterization

Purification Strategy

Purifying acrylate esters requires care to prevent unintended polymerization, which can be initiated by heat or light.[15]

-

Column Chromatography: This is the most effective method for separating the product from the triphenylphosphine oxide byproduct and any unreacted starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

-

Inhibitor Removal: Commercially sourced acrylates often contain inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[16] For subsequent reactions where these may interfere, they can be removed by passing the compound through a short plug of activated alumina or by washing with a dilute basic solution.[16][17]

Analytical Characterization

The structure and purity of Ethyl (E)-N-BOC-Piperidin-4-ylacrylate are confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Singlet ~1.45 ppm (9H, BOC group).[11] - Multiplets ~2.2-2.6 ppm and ~3.4-3.7 ppm (8H, piperidine ring protons). - Doublets of doublets ~5.8-6.9 ppm (2H, vinyl protons, with a large coupling constant J > 15 Hz confirming E-geometry). - Quartet and Triplet ~4.2 ppm and ~1.3 ppm (5H, ethyl ester group). |

| ¹³C NMR | - Signal ~28.4 ppm (BOC methyls). - Signal ~79.5 ppm (BOC quaternary carbon).[18] - Signals ~120-150 ppm (vinyl carbons). - Signal ~166 ppm (ester carbonyl). - Signal ~154 ppm (carbamate carbonyl).[18] |

| FT-IR | - Strong C=O stretch ~1715 cm⁻¹ (ester). - Strong C=O stretch ~1695 cm⁻¹ (carbamate). - C=C stretch ~1650 cm⁻¹. |

| Mass Spec (ESI+) | Expected m/z: 284.18 [M+H]⁺, 306.16 [M+Na]⁺. |

Applications in Drug Development

Ethyl (E)-N-BOC-Piperidin-4-ylacrylate is a strategic intermediate due to its orthogonally protected functional groups.

Caption: Reactivity and derivatization potential of the title compound.

-

Michael Acceptor: The electron-deficient double bond of the acrylate group is an excellent Michael acceptor. This allows for conjugate addition reactions with various nucleophiles (e.g., thiols from cysteine residues in proteins, amines), making it a key component for synthesizing covalent inhibitors or probes.

-

Scaffold for Elaboration: The piperidine ring can be introduced into a larger molecule, after which the BOC group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).[18] The resulting free secondary amine can then be functionalized through amide coupling, reductive amination, or other N-alkylation reactions.

-

Versatile Building Block: The ester can be hydrolyzed or reduced to provide additional functional handles for molecular elaboration, further enhancing its utility in combinatorial chemistry and the synthesis of compound libraries for drug screening.

Safety, Handling, and Storage

Working with acrylate derivatives requires strict adherence to safety protocols due to their potential hazards.

Hazard Profile

Acrylates are known to be:

-

Skin and Eye Irritants: Direct contact can cause significant irritation.[15][19]

-

Skin Sensitizers: Repeated exposure may lead to allergic skin reactions.[15][19]

-

Respiratory Irritants: Inhalation of vapors can irritate the respiratory tract.[15][19]

Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Rationale |

| Ventilation | Work in a well-ventilated chemical fume hood. | To minimize inhalation of potentially harmful vapors.[19][20] |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent splashes to the eyes.[19] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To avoid skin contact and potential sensitization.[19][21] |

| Protective Clothing | A lab coat should be worn at all times. | To protect skin from accidental spills.[20] |

| Spill Management | Keep absorbent materials (e.g., vermiculite) ready for spills.[20] | To safely contain and clean up any accidental releases. |

Storage and Stability

-

Inhibitor: Acrylates can undergo spontaneous and potentially violent polymerization. They are typically stored with a polymerization inhibitor.

-

Conditions: Store in a cool, dark place, preferably refrigerated (2-8°C).[14]

-

Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.[22]

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Vertex AI Search.

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub.

- Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Synthesis of N-Boc 4-piperidone. (2022, May 17). ChemicalBook.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.

- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

- Ethyl (triphenylphosphanylidene)

- NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Safety with Ethyl Acrylate: Handling and Precautions. Vertex AI Search.

- N-(tert-Butoxycarbonyl)-4-piperidone synthesis. ChemicalBook.

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Industrial Hygiene | Enhance Safety Practices.

- Ethyl (triphenylphosphoranylidene)

- Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2. (2025, December 7). ChemicalBook.

- US2618652A - Process for the purification of acrylate and methacrylate esters.

- Ethyl (triphenylphosphoranylidene)

- Ethyl Acrylate. (2016, March 24).

- US4755262A - Method for purification of glycidyl acrylate or glycidyl methacrylate.

- EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.

- Ethyl (triphenylphosphoranylidene)

- Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. (2018, February 23). Cosmetic Ingredient Review.

- N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE [198895-61-3]. Biosynth.

- How to purify Acrylic Acid. (2024, April 3). Reddit.

- METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1.

- Wittig Reaction. Organic Chemistry Portal.

- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of Boc-ethylenediamine. Der Pharma Chemica, 3(3), 174-188.

- Purification methods to remove inhibitors

- Ethyl N-Boc-piperidine-4-carboxyl

- Ethyl N-Boc-piperidine-4-carboxyl

- Ethyl N-Boc-4-piperidinecarboxyl

- Wittig Reaction: Mechanism and Examples. NROChemistry.

- Ethyl N-Boc-4-(4-bromobenzyl)

- Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

- The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE [198895-61-3] | Chemsigma [chemsigma.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 13. Page loading... [wap.guidechem.com]

- 14. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]

- 15. petrochemistry.eu [petrochemistry.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. nbinno.com [nbinno.com]

- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 21. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 22. file.medchemexpress.com [file.medchemexpress.com]

physical properties of Ethyl E-N-BOC-Piperidin-4-ylacrylate

An In-depth Technical Guide to the Physical Properties of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

A Note on Chemical Nomenclature: The topic specified was "Ethyl E-N-BOC-Piperidin-4-ylacrylate." Following an extensive review of chemical databases and literature, it has been determined that this name likely refers to a less common or potentially misidentified compound. The vast majority of available technical data points towards a closely related and widely used building block: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate , also known as Ethyl N-Boc-piperidine-4-carboxylate. This guide will focus on the physical properties of this latter, well-documented compound, assuming it to be the molecule of interest for researchers in drug development.

Introduction

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the N-Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle for synthetic manipulation, while the ethyl ester at the C4 position offers a versatile point for further chemical modification.[2] Understanding the precise physical properties of this compound is paramount for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a detailed overview of the core physical and spectroscopic properties of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, grounded in established experimental data and methodologies. It is intended to serve as a practical resource for scientists and researchers, offering not just data, but also the underlying principles for its determination and application.

Chemical Structure and Identifiers

A clear definition of the molecule is the foundation of any technical analysis. Below is the chemical structure and key identifiers for Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Caption: Chemical Structure of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

| Identifier | Value | Source(s) |

| CAS Number | 142851-03-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][3][4] |

| Molecular Weight | 257.33 g/mol | [2][3][4][5] |

| IUPAC Name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | [6] |

| Synonyms | Ethyl N-Boc-piperidine-4-carboxylate, Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester, Ethyl 1-(tert-butoxycarbonyl)isonipecotate | [1][2][4] |

| InChI Key | MYHJCTUTPIKNAT-UHFFFAOYSA-N | [2][3][4] |

Core Physicochemical Properties

The bulk physical properties of a compound are critical for handling, storage, and reaction setup. This compound is typically a liquid at room temperature.[6]

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | Ambient | [6] |

| Boiling Point | 120-135 °C | at 0.5 mmHg | [1][2][3][7] |

| Density | 1.046 g/mL | at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.458 - 1.459 | at 20 °C | [1][2][3] |

| Flash Point | > 110 °C (> 230 °F) | Closed cup | [1] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry is the standard for structural confirmation in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectral data for this compound are available in various databases.[5][8]

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the distinct proton environments in the molecule. Key expected resonances include:

-

A large singlet around 1.45 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl (Boc) group.

-

A quartet and a triplet in the regions of 4.12 ppm and 1.25 ppm, respectively, characteristic of the ethyl ester group (–OCH₂CH₃).

-

A complex series of multiplets between 1.5 and 3.8 ppm arising from the protons on the piperidine ring. The protons alpha to the nitrogen (positions 2 and 6) are typically deshielded and appear further downfield.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Expected signals include:

-

A signal around 175 ppm for the ester carbonyl carbon.

-

A signal around 155 ppm for the carbamate carbonyl carbon of the Boc group.[9]

-

Signals for the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28.5 ppm, respectively).[9]

-

Signals corresponding to the ethyl group carbons (around 60 ppm and 14 ppm).

-

Multiple signals for the piperidine ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of Ethyl N-Boc-piperidine-4-carboxylate is expected to show strong, characteristic absorption bands.[5][6]

-

~1730 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ethyl ester.

-

~1690 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the N-Boc carbamate group. The exact position can be influenced by conformational effects.[10]

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule (piperidine ring, ethyl, and tert-butyl groups).

-

~1100-1300 cm⁻¹: C-O stretching vibrations from both the ester and carbamate functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 258.3, corresponding to the protonated molecule. Adducts with sodium, [M+Na]⁺, may also be observed.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 257.3 may be observed. Common fragmentation patterns would include the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Experimental Methodologies: A Practical Approach

The trustworthiness of physical data relies on robust and reproducible experimental protocols. The following section outlines standard procedures for determining the key properties of a liquid compound like Ethyl N-Boc-piperidine-4-carboxylate.

Caption: General workflow for the physical and structural characterization of a chemical compound.

Protocol 1: Boiling Point Determination under Reduced Pressure

-

Causality: The compound has a high boiling point at atmospheric pressure, which can lead to decomposition. Determining the boiling point under vacuum (reduced pressure) allows for distillation at a lower temperature, preserving the compound's integrity.

-

Methodology:

-

Assemble a short-path distillation apparatus.

-

Place a small volume (e.g., 5-10 mL) of the sample into the distillation flask along with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a pressure gauge (manometer) in line.

-

Slowly reduce the pressure to the desired level (e.g., 0.5 mmHg).

-

Begin heating the distillation flask in a heating mantle while stirring.

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This temperature is the boiling point at that specific pressure.

-

Protocol 2: Refractive Index Measurement

-

Causality: The refractive index is a unique and precise physical property of a pure liquid, highly sensitive to impurities. It is a rapid method for quality control.

-

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism temperature is stabilized, typically at 20.0 °C, using a circulating water bath.

-

Apply a few drops of the sample onto the lower prism.

-

Close the prisms and adjust the light source to illuminate the field of view.

-

Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Safety and Handling

Based on aggregated GHS data, Ethyl N-Boc-piperidine-4-carboxylate is classified with several hazards that necessitate careful handling.[1]

-

GHS Classification:

-

Precautionary Measures:

Conclusion

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is a foundational building block in modern synthetic and medicinal chemistry. A thorough understanding of its physical properties—from its boiling point under vacuum to its detailed spectroscopic signature—is not merely academic. It is a prerequisite for reproducible synthesis, reliable quality assessment, and the successful development of novel chemical entities. The data and protocols presented in this guide serve as a comprehensive resource for researchers, enabling them to utilize this versatile compound with confidence and precision.

References

-

Ethyl 4-piperidinecarboxylate | C8H15NO2. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Ethyl N-Boc-piperidine-4-carboxylate (97%). (n.d.). Amerigo Scientific. Retrieved January 4, 2026, from [Link]

-

Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]

-

Ethyl 1-Boc-Piperidine- 4-Carboxylate Boiling Point: 120-135 C. (n.d.). Tradeindia. Retrieved January 4, 2026, from [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5452-5455. Retrieved January 4, 2026, from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center (DTIC). Retrieved January 4, 2026, from [Link]

Sources

- 1. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 2. N-Boc-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 4. Ethyl N-Boc-piperidine-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl N-BOC-4-piperidinecarboxylate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Ethyl 1-Boc-Piperidine- 4-Carboxylate Boiling Point: 120-135 C at 5003.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]

- 8. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Overview: The Value of the Functionalized Piperidine Scaffold

An In-depth Technical Guide on Ethyl (E)-N-BOC-Piperidin-4-ylacrylate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This document serves as a comprehensive technical guide to Ethyl (E)-N-BOC-Piperidin-4-ylacrylate (Molecular Formula: C15H25NO4), a versatile synthetic intermediate of significant interest in medicinal chemistry. We will move beyond simple procedural outlines to explore the causal reasoning behind synthetic choices, robust characterization methodologies, and the strategic application of this molecule in the synthesis of complex pharmaceutical targets.

The piperidine moiety is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, when incorporated into larger molecules. Ethyl (E)-N-BOC-Piperidin-4-ylacrylate is a particularly valuable building block because it combines this beneficial scaffold with three distinct, orthogonally reactive functional groups:

-

An N-BOC protected amine , which masks the basic nitrogen, preventing unwanted side reactions while allowing for facile deprotection under acidic conditions.[2]

-

An α,β-unsaturated ester (acrylate), which serves as a highly reactive Michael acceptor for the introduction of various nucleophiles.[3][4]

-

The (E)-stereochemistry of the acrylate, which is often critical for achieving the correct three-dimensional orientation required for biological activity.

This guide will provide the technical foundation necessary to leverage these features effectively in a research and development setting.

Synthesis and Purification: A Stereoselective Approach

The predominant and most reliable method for synthesizing Ethyl (E)-N-BOC-Piperidin-4-ylacrylate is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination strategy is superior to the classical Wittig reaction in this context due to its generation of a water-soluble phosphate byproduct, which simplifies purification, and its strong intrinsic preference for forming the thermodynamically favored (E)-alkene.[5][6]

The Horner-Wadsworth-Emmons Reaction: Mechanistic Rationale

The reaction proceeds via the deprotonation of a stabilized phosphonate ester, such as triethyl phosphonoacetate, to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of N-BOC-piperidine-4-carbaldehyde. The resulting intermediate cyclizes to an oxaphosphetane, which then collapses to yield the alkene and a dialkyl phosphate salt. The stereochemical outcome is driven by the formation of the more stable anti-periplanar transition state, which leads directly to the (E)-product.[6][7]

Caption: Synthetic workflow for the Horner-Wadsworth-Emmons olefination.

Validated Experimental Protocol

Materials:

-

N-BOC-piperidine-4-carbaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc) & Hexanes for chromatography

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Carbanion Formation: Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.2 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer. Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of N-BOC-piperidine-4-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step.

| Property | Expected Value / Characteristics |

| Molecular Formula | C₁₅H₂₅NO₄ |

| Molecular Weight | 283.36 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~6.9 (d, J≈16 Hz, 1H), ~5.8 (d, J≈16 Hz, 1H), ~4.2 (q, 2H), ~1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~166 (C=O, ester), ~155 (C=O, BOC), ~149 (vinyl CH), ~122 (vinyl CH) |

| IR (thin film, cm⁻¹) | ~1715 (C=O, ester), ~1695 (C=O, BOC), ~1650 (C=C) |

| Mass Spec (ESI+) | m/z = 284.18 [M+H]⁺, 306.16 [M+Na]⁺ |

Table 1: Key Physicochemical and Spectroscopic Data.

Strategic Applications in Drug Discovery

The true value of Ethyl (E)-N-BOC-Piperidin-4-ylacrylate lies in its capacity as a versatile intermediate. Its functional groups can be manipulated selectively to build molecular complexity.

Caption: Key synthetic transformations of the title compound.

Michael Addition

The acrylate moiety is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[3][8] This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation at the β-position.

-

Aza-Michael Addition: Reaction with primary or secondary amines introduces new amino functionalities.

-

Thia-Michael Addition: Reaction with thiols is a common strategy for attaching the scaffold to cysteine residues in peptides or proteins.

-

Carbon Nucleophiles: Stabilized enolates (e.g., from malonates or β-keto esters) can be used to form new C-C bonds, extending the carbon skeleton.[4][9]

N-BOC Deprotection and Derivatization

The tert-butyloxycarbonyl (BOC) group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane or methanol.[2] The resulting secondary amine is a key functional handle for further diversification through:

-

Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).

-

Alkylation: Reaction with alkyl halides.

Safety and Handling

Piperidine derivatives should be handled with appropriate care.[10][11]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[10][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[13]

-

Handling: Avoid contact with skin and eyes.[12] It is considered a combustible liquid. Keep away from heat, sparks, and open flames.[11][14]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal as hazardous waste.[13]

Conclusion

Ethyl (E)-N-BOC-Piperidin-4-ylacrylate is a cornerstone intermediate for modern drug discovery. Its synthesis is robust and stereoselective, and its orthogonal functionalities provide a reliable platform for constructing diverse libraries of complex molecules. A thorough understanding of its reactivity and handling, as detailed in this guide, empowers chemists to strategically design and execute efficient synthetic routes toward novel therapeutic agents.

References

-

Michael addition reaction. Wikipedia. [Link]

-

Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]

-

N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry | OpenStax. [Link]

-

Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

PIPERIDINE - HAZARD SUMMARY. NJ.gov. [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. [Link]

-

Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons reaction. Slideshare. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mcours.net [mcours.net]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 11. carlroth.com [carlroth.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. nj.gov [nj.gov]

- 14. chemos.de [chemos.de]

A Senior Application Scientist's Guide to Ethyl E-N-BOC-Piperidin-4-ylacrylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of drug discovery campaigns. Ethyl E-N-BOC-Piperidin-4-ylacrylate has emerged as a particularly valuable scaffold due to its dual-functional nature. It combines the pharmacokinetically favorable piperidine core with a reactive α,β-unsaturated ester. This guide provides an in-depth technical overview of this building block, detailing its stereoselective synthesis, core reactivity as a Michael acceptor, and its strategic application in the design of novel therapeutics, including targeted covalent inhibitors. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile compound in their own research endeavors.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2] Its designation as a "privileged scaffold" stems from a unique combination of physicochemical and stereochemical properties that render it highly advantageous for drug design.[2][3]

-

Modulation of Physicochemical Properties: The saturated, six-membered ring offers a stable, non-aromatic framework that allows for precise three-dimensional positioning of substituents.[2][4] The nitrogen atom is a key modulator of a molecule's properties; in its neutral state, it acts as a hydrogen bond acceptor, and when protonated at physiological pH, it becomes a hydrogen bond donor. This versatility allows chemists to fine-tune critical drug-like properties such as solubility and lipophilicity (LogP), which are essential for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]

-

Pharmacokinetic Advantages: The piperidine motif often enhances metabolic stability and facilitates transport across biological membranes, improving overall pharmacokinetic behavior while frequently reducing toxicity.[3] Its conformational flexibility allows it to adapt and bind effectively within the binding pockets of diverse biological targets.[1][3]

The subject of this guide, this compound, leverages these intrinsic advantages by incorporating the piperidine core in a protected form, ready for strategic unveiling and further functionalization later in a synthetic sequence.

Synthesis of this compound

The construction of this building block is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for olefination.

Rationale for Synthetic Route Selection

The Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction for this specific transformation for several key reasons.[5][6] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[6] This heightened nucleophilicity allows for efficient reaction with ketones like N-BOC-4-piperidone.[7][8] Critically, the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired stereoisomer for this building block.[6][8] Furthermore, the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, simplifying purification.[6]

Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination

The reaction proceeds through a well-defined pathway:

-

Deprotonation: A strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) abstracts the acidic proton from the α-carbon of the phosphonate ester (Triethyl phosphonoacetate), generating a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of N-BOC-4-piperidone. This is the rate-limiting step and forms an intermediate betaine/oxaphosphetane.[6][8]

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a stable dialkyl phosphate salt and forming the target alkene. The stereochemical course of this elimination overwhelmingly yields the (E)-isomer.

Caption: High-level workflow for the HWE synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Horner-Wadsworth-Emmons methodology.

Reagents & Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-BOC-4-piperidone (CAS: 79099-07-3)[7]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) & Hexanes for chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes.

-

Carbanion Formation: Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the ylide.

-

Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Dissolve N-BOC-4-piperidone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous phase twice more with EtOAc.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% EtOAc in hexanes) to yield the pure this compound as a colorless to light yellow oil.

Physicochemical Properties & Analytical Characterization

Proper characterization is a self-validating step, ensuring the identity and purity of the synthesized building block.

Key Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₅NO₄ |

| Molecular Weight | 283.36 g/mol |

| Appearance | Colorless to pale yellow oil |

| IUPAC Name | Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate |

| Boiling Point | Not well-documented; high boiling point expected |

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the tert-butyl group (~1.45 ppm, 9H, s), the ethyl ester (triplet ~1.25 ppm, 3H; quartet ~4.15 ppm, 2H), the piperidine ring protons (complex multiplets between 1.5-4.0 ppm), and two key vinyl protons. The vinyl protons will appear as doublets of doublets, with one near 5.8 ppm (α to carbonyl) and the other near 6.9 ppm (β to carbonyl), showing a large coupling constant (J ≈ 16 Hz) confirming the E-stereochemistry.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals include the ester carbonyl (~166 ppm), the BOC carbonyl (~154 ppm), the vinyl carbons (~125 ppm and ~145 ppm), the quaternary carbon of the BOC group (~80 ppm), and the various carbons of the piperidine and ethyl groups.

-

IR (Neat, cm⁻¹): Expect strong absorbance peaks for the C=O stretch of the ester (~1715 cm⁻¹), the C=O stretch of the BOC carbamate (~1695 cm⁻¹), and the C=C stretch of the alkene (~1650 cm⁻¹).

-

Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z 284.18 and the [M+Na]⁺ ion at m/z 306.16.

Core Reactivity & Applications as a Building Block

The true utility of this molecule lies in its capacity for controlled, sequential transformations.

The Michael Addition: A Gateway to Novel Scaffolds

The electron-withdrawing ester group polarizes the alkene, rendering the β-carbon highly electrophilic. This makes the compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of soft nucleophiles like thiols, secondary amines, and stabilized carbanions.[9][10] This reaction is a powerful method for C-S, C-N, and C-C bond formation.[10]

Caption: General scheme of a Michael addition reaction.

Protocol: Thiol Conjugate Addition (A Model Reaction)

Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethanol.

-

Add the desired thiol (e.g., benzyl mercaptan, 1.1 eq.).

-

Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, TEA, 0.1 eq.) to deprotonate the thiol.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting product by flash chromatography.

Deprotection and Further Functionalization

Following the Michael addition or other transformations, the BOC protecting group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane) to unmask the piperidine nitrogen.[11] This newly revealed secondary amine is a versatile handle for a host of subsequent reactions, such as:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.[11]

-

Alkylation: Reaction with alkyl halides to introduce further diversity.

Caption: Post-modification deprotection and functionalization workflow.

Case Study: Strategic Application in Covalent Inhibitor Design

The acrylate moiety is a well-established "warhead" for the design of targeted covalent inhibitors (TCIs).[12] TCIs function by forming a permanent covalent bond with a specific amino acid residue (typically a cysteine) within the active site of a target protein, leading to irreversible inhibition. The α,β-unsaturated system of this compound is an ideal electrophile for this purpose, reacting with the nucleophilic thiol of a cysteine residue via a Michael addition mechanism.[12]

By incorporating this building block, drug discovery teams can design molecules where the piperidine core serves as the recognition element, orienting the molecule within the protein's binding pocket to position the acrylate "warhead" for precise covalent modification. This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes, such as kinases.[12]

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.

-

Safety: While specific toxicity data is not available, related acrylates and piperidine derivatives may cause skin, eye, and respiratory irritation.[13][14] Treat as a potentially harmful chemical.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages for modern drug discovery. Its robust and stereoselective synthesis, combined with the orthogonal reactivity of its Michael acceptor and protected amine functionalities, provides a powerful platform for generating complex and diverse molecular architectures. From creating novel scaffolds via conjugate addition to designing highly specific covalent inhibitors, this compound empowers medicinal chemists to explore new chemical space efficiently and effectively.

References

-

ResearchGate. (2025). Horner–Wadsworth–Emmons approach to piperlongumine analogues with potent anti-cancer activity. Available from: [Link]

-

ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

-

Who we serve. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Available from: [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Available from: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Available from: [Link]

-

Amerigo Scientific. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate (97%). Available from: [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Available from: [Link]

-

IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. Available from: [Link]

-

HETEROCYCLES. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. Available from: [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available from: [Link]

-

ResearchGate. (2018). Aza-Michael addition of secondary amine to ethyl acrylate. Available from: [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

- Google Patents. (n.d.). US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.

-

PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. N-Boc-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide on Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate, a valuable building block in modern medicinal chemistry, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its nomenclature, chemical properties, synthesis, and critical applications in the pharmaceutical industry.

Nomenclature and Structure: Establishing a Clear Identity

The compound, often referred to by various shorthand notations, is systematically named Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate according to IUPAC nomenclature.

Synonyms:

-

Ethyl (E)-3-(1-(Boc)piperidin-4-yl)acrylate

-

tert-butyl 4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

The structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is crucial for modulating the reactivity of the piperidine nitrogen during synthetic sequences and can be readily removed under acidic conditions. Attached to the 4-position of the piperidine ring is an ethyl acrylate moiety in the thermodynamically more stable (E)-isomeric form.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate is essential for its effective use in synthesis and process development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅NO₄ | |

| Molecular Weight | 283.36 g/mol | |

| Appearance | White to off-white solid or colorless oil | |

| Boiling Point | ~390.8 °C (Predicted) | [1] |

| Density | ~1.186 g/cm³ (Predicted) | [1] |

| CAS Number | 181073-79-0 (for the corresponding carboxylic acid) | [1] |

Synthesis: A Focus on the Horner-Wadsworth-Emmons Reaction

The most prevalent and efficient method for the synthesis of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of its water-soluble phosphate byproduct.[2]

The HWE synthesis of the title compound involves the reaction of two key building blocks:

-

1-Boc-piperidine-4-carboxaldehyde

-

Triethyl phosphonoacetate

Causality in Experimental Design

The choice of the Horner-Wadsworth-Emmons reaction is strategic. Unlike the standard Wittig reaction, the phosphonate-stabilized carbanion generated from triethyl phosphonoacetate is more nucleophilic and less basic, which often leads to cleaner reactions and higher yields.[2] The reaction's preference for the (E)-isomer is a direct consequence of the thermodynamic stability of the intermediates in the reaction pathway.

Experimental Workflow

The synthesis can be visualized as a two-step process: the deprotonation of the phosphonate ester followed by the olefination reaction with the aldehyde.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol

Materials:

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon) is charged with sodium hydride.

-

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

A solution of 1-Boc-piperidine-4-carboxaldehyde in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate.

Applications in Drug Development

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate serves as a versatile intermediate in the synthesis of more complex drug candidates.

Role as a Michael Acceptor

The α,β-unsaturated ester functionality in Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate makes it an excellent Michael acceptor . This allows for the conjugate addition of various nucleophiles, such as amines, thiols, and carbanions, to the β-carbon of the acrylate moiety. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the piperidine core into more complex structures.[4][7][8] The Michael addition is a key strategy in the synthesis of numerous natural products and drugs.[4][7]

Intermediate in the Synthesis of Bioactive Molecules

The piperidine ring is a core structure in many synthetic pharmaceuticals.[9][10] While specific examples detailing the direct use of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are present in a variety of compounds under investigation. For instance, the N-Boc-4-substituted piperidine framework is a common feature in the development of inhibitors for various biological targets. The acrylate portion can be further modified, for example, by reduction or conversion to other functional groups, to access a diverse range of chemical space.

Conclusion

Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate is a high-value synthetic intermediate with significant potential in drug discovery and development. Its efficient and stereoselective synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its reactivity as a Michael acceptor, provides medicinal chemists with a versatile platform for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.

References

-

Horner–Wadsworth–Emmons reaction. In: Wikipedia. Accessed January 14, 2026. [Link]

-

Supporting Information. The Royal Society of Chemistry. Accessed January 14, 2026. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Accessed January 14, 2026. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 14, 2026. [Link]

-

Reversible Michael addition of thiols as a new tool for dynamic combinatorial chemistry. The Royal Society of Chemistry. Accessed January 14, 2026. [Link]

-

Michael Addition reaction M Pharm Pharmaceutical chemistry.pptx. Slideshare. Accessed January 14, 2026. [Link]

-

Thia-Michael Reaction. Encyclopedia MDPI. Accessed January 14, 2026. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Eureka | Patsnap. Accessed January 14, 2026. [Link]

Sources

- 1. (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid CAS#: 181073-79-0 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Michael Addition reaction M Pharm Pharmaceutical chemistry.pptx [slideshare.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 10. Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Role of the BOC Protecting Group in Piperidine Acrylates

Abstract

The piperidine moiety is a ubiquitous scaffold in a multitude of pharmaceuticals and biologically active compounds.[1] Its synthesis and functionalization are therefore of paramount importance in drug discovery and development. Piperidine acrylates, specifically, are versatile intermediates that can undergo a variety of transformations. However, the inherent reactivity of the piperidine nitrogen necessitates the use of protecting groups to achieve controlled and selective reactions. This guide provides a comprehensive overview of the role of the tert-butoxycarbonyl (BOC) protecting group in the chemistry of piperidine acrylates. We will delve into the rationale behind its use, the mechanisms of protection and deprotection, its influence on reactivity, and provide detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this critical synthetic strategy.

Introduction: The Significance of Piperidine Acrylates and the Necessity of Protection

Piperidine rings are fundamental building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Their derivatives are explored for a wide range of therapeutic applications due to their ability to interact with various biological targets.[2] The incorporation of an acrylate functionality onto the piperidine scaffold introduces a reactive Michael acceptor, opening avenues for diverse synthetic manipulations, including conjugate additions and cyclization reactions.[3][4] These reactions are pivotal for constructing complex molecular architectures.[5]

However, the secondary amine of the piperidine ring is a nucleophilic and basic center, which can interfere with many synthetic transformations. Unprotected piperidine acrylates can lead to undesired side reactions, such as self-polymerization or reaction with electrophilic reagents intended for other parts of the molecule. To circumvent these challenges, the temporary "masking" of the piperidine nitrogen with a protecting group is essential.

The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily and selectively removed under mild conditions that do not affect other functional groups.

The tert-butoxycarbonyl (BOC) group has emerged as one of the most widely used protecting groups for amines in organic synthesis, fulfilling these criteria exceptionally well.[6][7] Its application in the synthesis of piperidine-containing scaffolds is crucial for controlling reactivity and achieving desired chemical outcomes.[8]

The BOC Group: A Chemist's Tool for Controlled Synthesis

The BOC group is a carbamate-based protecting group that effectively moderates the nucleophilicity and basicity of the piperidine nitrogen.[9] Its steric bulk can also play a role in directing the stereochemical outcome of reactions on adjacent centers.

Mechanism of BOC Protection

The introduction of the BOC group onto the piperidine nitrogen is typically accomplished by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][10]

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc₂O.[11][12] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butoxide.[12] The base, commonly triethylamine (TEA) or sodium bicarbonate, serves to neutralize the protonated amine intermediate.[10]

Mechanism of BOC Deprotection

A key advantage of the BOC group is its facile removal under acidic conditions.[13] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[11][13]

The deprotection mechanism is initiated by the protonation of the carbamate oxygen by the acid.[11] This is followed by the loss of a stable tert-butyl carbocation, which can then be quenched by a nucleophile or eliminate a proton to form isobutene.[14][15] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[11]

Influence of the BOC Group on the Reactivity of Piperidine Acrylates

The presence of the BOC group on the piperidine nitrogen has a profound impact on the reactivity of the acrylate moiety.

Modulation of Nucleophilicity

By converting the secondary amine into a carbamate, the BOC group significantly reduces the nucleophilicity of the nitrogen atom. This prevents the piperidine nitrogen from participating in undesired reactions, such as Michael additions with other acrylate molecules, which would lead to oligomerization or polymerization.[]

Enabling Selective Reactions at the Acrylate Moiety

With the piperidine nitrogen effectively "silenced," reactions can be selectively targeted to the acrylate's carbon-carbon double bond. This is particularly important for Michael addition reactions, where a wide range of nucleophiles can be introduced to the β-position of the acrylate. This strategy is extensively used in the synthesis of complex piperidine derivatives.[4][17]

Impact on Polymerization

While the BOC group prevents the piperidine nitrogen from initiating polymerization, the acrylate moiety itself can still undergo radical polymerization.[18] The nature of the substituents on the acrylate can influence the rate and efficiency of this process.[19] In the context of drug development, conditions are typically chosen to favor conjugate addition over polymerization.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate.

Protocol for N-BOC Protection of a Piperidine Derivative

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq)[10]

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)[10]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[10]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution[10]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[10]

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the piperidine derivative in anhydrous DCM or THF to a concentration of 0.1-0.5 M in a round-bottom flask.[10]

-

Add the base (TEA or NaHCO₃) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[10]

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[10]

-